molecular formula C9H17ClO B13160135 (3-Chloro-2-methylpropoxy)cyclopentane

(3-Chloro-2-methylpropoxy)cyclopentane

Cat. No.: B13160135
M. Wt: 176.68 g/mol
InChI Key: BHFIALQWQNUMGQ-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylpropoxy)cyclopentane is an organic compound with the molecular formula C9H17ClO . It is a cyclopentane derivative, characterized by the presence of a chloro and a methylpropoxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methylpropoxy)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentanol with 3-chloro-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylpropoxy)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    (3-Hydroxy-2-methylpropoxy)cyclopentane: from substitution.

    Cyclopentanone derivatives: from oxidation.

    (3-Methylpropoxy)cyclopentane: from reduction.

Scientific Research Applications

(3-Chloro-2-methylpropoxy)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methylpropoxy)cyclopentane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro group can participate in electrophilic interactions, while the methylpropoxy group may influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylpropoxy)cyclohexane
  • (3-Chloro-2-methylpropoxy)cyclobutane
  • (3-Chloro-2-methylpropoxy)cycloheptane

Uniqueness

(3-Chloro-2-methylpropoxy)cyclopentane is unique due to its specific ring size and the positioning of the chloro and methylpropoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

(3-chloro-2-methylpropoxy)cyclopentane

InChI

InChI=1S/C9H17ClO/c1-8(6-10)7-11-9-4-2-3-5-9/h8-9H,2-7H2,1H3

InChI Key

BHFIALQWQNUMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCC1)CCl

Origin of Product

United States

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